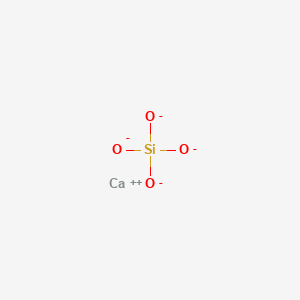
Calcium;silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium orthosilicate, with the chemical formula Ca₂SiO₄, is a significant compound in the field of materials science and cement chemistry. It is commonly referred to as belite and is one of the four main constituent phases of Portland cement . This compound is known for its desirable physicochemical properties, which make it a crucial component in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium orthosilicate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques . The solid-state reaction involves mixing calcium oxide (CaO) and silicon dioxide (SiO₂) at high temperatures, typically around 1400°C . The sol-gel process involves the transition from a sol to a gel, followed by thermal treatment . Co-precipitation involves the simultaneous precipitation of calcium and silicon precursors from a solution, followed by calcination .
Industrial Production Methods: In industrial settings, calcium orthosilicate is primarily produced as a byproduct of the Pidgeon process, which is used to extract magnesium metal . This process involves the reduction of magnesium oxide (MgO) with silicon, resulting in the formation of calcium orthosilicate and magnesium metal .
Análisis De Reacciones Químicas
Types of Reactions: Calcium orthosilicate undergoes various chemical reactions, including hydration, carbonation, and polymorphic transformations . During hydration, calcium orthosilicate reacts with water to form calcium silicate hydrate (C-S-H) and calcium hydroxide (Ca(OH)₂) . Carbonation involves the reaction of calcium orthosilicate with carbon dioxide (CO₂) to form calcium carbonate (CaCO₃) and silica (SiO₂) .
Common Reagents and Conditions: Common reagents used in reactions with calcium orthosilicate include water, carbon dioxide, and various acids and bases . The reaction conditions typically involve ambient or slightly elevated temperatures and pressures .
Major Products Formed: The major products formed from the reactions of calcium orthosilicate include calcium silicate hydrate, calcium hydroxide, calcium carbonate, and silica .
Aplicaciones Científicas De Investigación
Calcium orthosilicate has a wide range of scientific research applications. In the field of cement chemistry, it is a crucial component of Portland cement, contributing to the material’s hydraulic properties . In biology and medicine, calcium orthosilicate-based materials are used in bone tissue engineering due to their biocompatibility and bioactivity . In industry, calcium orthosilicate is used as a high-temperature insulation material and as a component in refractory ceramics .
Mecanismo De Acción
The mechanism of action of calcium orthosilicate involves its ability to undergo hydration and carbonation reactions, leading to the formation of calcium silicate hydrate and calcium carbonate . These reactions contribute to the material’s strength and durability in cementitious applications . In biological applications, calcium orthosilicate promotes mineralization and enhances cell proliferation and differentiation .
Comparación Con Compuestos Similares
Calcium orthosilicate can be compared with other calcium silicates, such as calcium metasilicate (CaSiO₃) and calcium disilicate (Ca₂Si₂O₇) . While all these compounds share similar chemical properties, calcium orthosilicate is unique in its polymorphic transformations and its role in cement chemistry . Other similar compounds include tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS), which are used in organic synthesis and the manufacture of aerogels .
Propiedades
Fórmula molecular |
CaO4Si-2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
calcium;silicate |
InChI |
InChI=1S/Ca.O4Si/c;1-5(2,3)4/q+2;-4 |
Clave InChI |
WNTUHHDFEFNVBW-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si]([O-])([O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid](/img/structure/B14112964.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112976.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B14112981.png)

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)


![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
